2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid
Description
This compound, with the CAS number 2137618-04-1, is a spirocyclic derivative featuring a 2-azaspiro[3.4]octane core protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₃H₂₁NO₅, and it has a molecular weight of 379.4 g/mol . The Fmoc group enhances its utility in peptide synthesis and solid-phase chemistry, where it serves as a temporary protecting group for amines. It is marketed as a versatile small-molecule scaffold for drug discovery and chemical biology applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.4]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20-23(11-5-6-12-23)14-24(20)22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAREJGZBNVATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Amine Synthesis via Annulation Strategies
The 2-azaspiro[3.4]octane scaffold forms the structural backbone of the target compound. Source outlines three distinct annulation routes for constructing this spirocyclic system, each varying in sequence and starting materials (Table 1).
Table 1: Synthesis Routes for 2-Azaspiro[3.4]octane Core
Route 1 employs cyclopentene oxide as the starting material, which undergoes ring-opening with ammonia under Lewis acid catalysis (BF₃·Et₂O) to form a transient aminol intermediate. Intramolecular cyclization then generates the spiro[3.4]octane framework.
Route 2 utilizes allyl bromide and lithium diisopropylamide (LDA) to construct the four-membered ring via deprotonation and alkylation, followed by thermal cyclization.
Route 3 leverages copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form the spirocyclic structure, though this method suffers from moderate yields due to competing side reactions.
Carboxylic Acid Functionalization
The carboxylic acid at position 1 is introduced via hydrolysis of a pre-installed ester group. Source demonstrates this using ethyl 2-oxocyclononanecarboxylate, which is hydrolyzed under strongly acidic conditions:
Procedure :
- Ester Hydrolysis : The spirocyclic ester intermediate is refluxed in 6 M HCl at 60°C for 4 h.
- Decarboxylation : Concurrent decarboxylation occurs under these conditions, yielding the free carboxylic acid.
Critical Parameters :
- Temperatures <60°C result in incomplete hydrolysis (≤50% conversion).
- Dilute HCl (<3 M) fails to protonate the ester carbonyl, stalling the reaction.
Integrated Synthesis Workflow
Combining the above steps, the full synthesis proceeds as follows (Table 3):
Table 3: Integrated Synthesis Protocol
| Step | Component | Method | Yield |
|---|---|---|---|
| 1 | Spirocyclic amine | Route 2 (four-membered ring) | 62% |
| 2 | Fmoc protection | MgCl₂/pyridine in DCM | 92% |
| 3 | Carboxylic acid hydrolysis | 6 M HCl, 60°C, 4 h | 88% |
| Total Yield | 48% |
Advanced Modifications and Applications
The synthesized compound serves as a rigid scaffold in peptide mimetics and enzyme inhibitors. Recent applications include:
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or the Fmoc group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out in organic solvents such as dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deprotected or partially reduced products .
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The spirocyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Overview
The compound belongs to a class of Fmoc-protected spirocyclic carboxylic acids , which share the following features:
- Spirocyclic core : Varies in ring size and heteroatom arrangement.
- Fmoc group : Ensines solubility in organic solvents and compatibility with solid-phase synthesis.
- Carboxylic acid moiety : Facilitates conjugation or further functionalization.
Key Comparative Data
Analysis of Structural Variations
Spiro Ring Size :
- The target compound’s spiro[3.4]octane system balances rigidity and conformational flexibility, making it suitable for mimicking bioactive motifs . Smaller systems (e.g., spiro[2.5]octane in CAS 89-79-2) may lack this versatility .
- Bicyclic derivatives (e.g., bicyclo[3.1.0]hexane in CAS 1936574-25-2) sacrifice spirocyclic symmetry but offer distinct spatial arrangements .
Functional Group Modifications :
- Fluorination : CAS 2384902-93-4 introduces a fluorine atom, enhancing metabolic stability and bioavailability in drug candidates .
- Dual Protection : Compounds like CAS 2384902-93-4 use both Fmoc and tert-butoxycarbonyl (Boc) groups for orthogonal protection strategies .
Positional Isomerism :
- The discontinued compound CAS 2287344-85-6 is a positional isomer of the target molecule, with the carboxylic acid group at position 2 instead of 1. This alters its reactivity in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
